MDL-12,330A hydrochloride

Description

Significance in Biochemical Pharmacology Research

The primary significance of MDL-12,330A in biochemical pharmacology lies in its function as a widely used inhibitor of adenylyl cyclase. plos.orgnih.govnih.gov This action reduces the intracellular concentration of the second messenger cAMP, which in turn modulates a cascade of signaling pathways, including those dependent on protein kinase A (PKA). biosynth.comsigmaaldrich.com Its utility extends to various research areas, including neuropharmacology, molecular signaling, and receptor interaction studies. pubcompare.ai Research has explored its potential in the context of neurodegenerative disorders and its anti-atherosclerotic properties. biosynth.com

A crucial aspect of MDL-12,330A's significance is the discovery of its non-specific or "off-target" effects, which are independent of its adenylyl cyclase inhibition. nih.gov This has led to a more nuanced understanding of its pharmacological profile. For instance, studies have revealed that MDL-12,330A can also inhibit cAMP and cGMP phosphodiesterases and block the entry of store-operated and slow extracellular Ca²⁺ into cells. caymanchem.comtocris.com

One of the most notable non-specific effects was observed in pancreatic beta cells. Research demonstrated that MDL-12,330A potentiates insulin (B600854) secretion, an effect not shared by another adenylyl cyclase inhibitor, SQ 22536, even though both compounds effectively inhibit forskolin-stimulated cAMP production. plos.orgnih.gov This potentiation of insulin secretion was found to be a result of MDL-12,330A blocking voltage-dependent K⁺ (Kᵥ) channels, which leads to a prolongation of the action potential duration and an increase in intracellular Ca²⁺ levels. plos.orgnih.govresearchgate.net This finding underscores the need for careful interpretation of experimental results when using MDL-12,330A to probe the function of adenylyl cyclase. nih.govresearchgate.net

The compound has also been utilized in cancer research, where it was shown to induce apoptosis in gastric cancer cells and enhance their sensitivity to other treatments through mechanisms that may be independent of its effects on adenylyl cyclase. nih.gov These complex actions highlight MDL-12,330A as a valuable but intricate pharmacological tool that has advanced the understanding of complex biochemical systems and cellular signaling pathways. pubcompare.ai

Table 1: Comparative Effects of MDL-12,330A and SQ 22536

| Compound (at 10 µM) | Effect on Insulin Secretion (at 8.3 mM glucose) | Effect on Forskolin-Induced cAMP Elevation |

|---|---|---|

| MDL-12,330A | Potentiated to 1.7 times of control. plos.orgnih.gov | Markedly inhibited. plos.org |

| SQ 22536 | No significant effect. plos.orgnih.gov | Markedly inhibited. plos.org |

Historical Context of its Application in Signal Transduction Studies

MDL-12,330A hydrochloride has been historically applied in signal transduction research as a standard inhibitor to elucidate the role of the adenylyl cyclase/cAMP pathway. plos.orgcaymanchem.com Adenylyl cyclases are crucial enzymes that convert ATP to cAMP, a key second messenger that regulates a vast array of cellular functions through effectors like PKA and guanine (B1146940) nucleotide exchange factors. sigmaaldrich.com For years, researchers employed MDL-12,330A, often alongside other inhibitors like SQ 22536, with the primary assumption that its effects were due to the specific inhibition of adenylyl cyclase. plos.orgnih.gov

However, the historical perspective on MDL-12,330A is marked by an evolving understanding of its mechanism of action. While it was confirmed to be an effective inhibitor of adenylyl cyclase activity, studies began to reveal that it was not as selective as once thought. sigmaaldrich.comnih.gov A pivotal 2013 study, among others, demonstrated that some of the compound's significant physiological effects were not attributable to AC inhibition. plos.orgnih.gov The discovery that MDL-12,330A blocks voltage-dependent K⁺ channels in pancreatic beta cells, thereby enhancing insulin secretion, represented a significant shift in its experimental context. plos.orgnih.govresearchgate.net This effect was not replicated by SQ 22536 or downstream inhibitors of the cAMP pathway, confirming an AC-independent mechanism. plos.orgnih.gov

This evolution from being considered a specific adenylyl cyclase inhibitor to a compound with multiple, distinct targets has reshaped its application. It highlighted the importance of using multiple pharmacological tools and control experiments to dissect complex signaling networks. The history of MDL-12,330A's use serves as a case study in pharmacological research, emphasizing that a compound's off-target effects can be as scientifically informative as its primary mechanism of action, leading to new discoveries about cellular physiology. pubcompare.ai

Table 2: Electrophysiological and Ion Channel Effects of MDL-12,330A in Rat Pancreatic Beta Cells

| Parameter | Effect of MDL-12,330A |

|---|---|

| Action Potential Duration (APD) | Lengthened from 18.5 ± 2.1 ms (B15284909) to 48.4 ± 5.7 ms. plos.org |

| Voltage-dependent K⁺ (Kᵥ) Currents | Inhibited in a dose-dependent manner, with an IC₅₀ of 7.22 µM. plos.orgresearchgate.net |

| Voltage-dependent Ca²⁺ Channel Currents | No influence observed. plos.org |

Structure

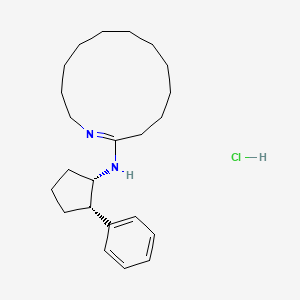

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(2-phenylcyclopentyl)-1-azacyclotridecen-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2.ClH/c1-2-4-6-11-18-23(24-19-12-7-5-3-1)25-22-17-13-16-21(22)20-14-9-8-10-15-20;/h8-10,14-15,21-22H,1-7,11-13,16-19H2,(H,24,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOPQUCSDBVAQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(=NCCCCC1)NC2CCCC2C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432999 | |

| Record name | MDL-12330A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40297-09-4 | |

| Record name | MDL-12330A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanisms of Action and Molecular Targets

Primary Adenylyl Cyclase Inhibition

MDL-12,330A hydrochloride is widely characterized as an inhibitor of adenylyl cyclase, a crucial enzyme responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cAMP. biosynth.compubcompare.aiontosight.ai

MDL-12,330A is distinguished as a cell-permeable and irreversible inhibitor of adenylyl cyclase. merckmillipore.commerckmillipore.comfishersci.comsigmaaldrich.comoxfordre.com This irreversible nature implies a long-lasting inhibitory effect on the enzyme once the compound has bound to it. In studies on rat liver membranes, it has demonstrated this inhibitory action with a reported IC₅₀ value of 250 µM. merckmillipore.commerckmillipore.comfishersci.comsigmaaldrich.com

The inhibitory effect of MDL-12,330A extends to various isoforms of adenylyl cyclase, although its potency can differ. There are nine membrane-bound (AC1-9) and one soluble (sAC) isoform of adenylyl cyclase. nih.gov Research indicates that MDL-12,330A does not significantly discriminate between the membrane-bound and soluble forms of the enzyme.

In specific studies, 100 µM of MDL-12,330A demonstrated a modest inhibition of adenylyl cyclase isoforms 2 and 3, while showing no significant effect on isoform 5. In contrast, another study reported that at a high concentration of 1 mM, MDL-12,330A could significantly inhibit forskolin-stimulated cAMP production in HEK293 cells, which express multiple AC isoforms. nih.gov Furthermore, the compound has been shown to inhibit purified rat soluble adenylyl cyclase (sAC) with an IC₅₀ of 240 µM.

| Adenylyl Cyclase Isoform | Reported Inhibition/Potency | Concentration | Cell/System Type |

|---|---|---|---|

| General (membranes) | IC₅₀ = 250 µM | 250 µM | Rat liver membranes merckmillipore.commerckmillipore.comfishersci.comsigmaaldrich.com |

| AC2 | Modest Inhibition | 100 µM | Not specified |

| AC3 | Modest Inhibition | 100 µM | Not specified |

| AC5 | No significant inhibition | 100 µM | Not specified |

| Forskolin-stimulated AC | Significant inhibition | 1 mM | HEK293 cells nih.gov |

| Soluble AC (sAC) | IC₅₀ = 240 µM | 240 µM | Purified rat sAC |

As a direct consequence of adenylyl cyclase inhibition, MDL-12,330A effectively modulates intracellular levels of cAMP. biosynth.commyskinrecipes.com By blocking the synthesis of cAMP from ATP, the compound leads to decreased intracellular concentrations of this critical second messenger. biosynth.com This reduction in cAMP levels subsequently leads to diminished activation of downstream signaling molecules such as protein kinase A (PKA). biosynth.com

In studies involving rat pancreatic islets, both MDL-12,330A and another adenylyl cyclase inhibitor, SQ 22536, were shown to markedly inhibit the elevation of cAMP induced by forskolin (B1673556). plos.orgresearchgate.net Similarly, in studies with RAW 264.7 macrophage-like cells, MDL-12,330A was found to abrogate the cholinergic inhibition of TNF mRNA expression, a process dependent on cAMP. nih.gov Research on Trypanosoma cruzi invasion of host cells also utilized MDL-12,330A to demonstrate the role of cAMP in this process, where the inhibitor reduced host cell cAMP levels. asm.org

MDL-12,330A exhibits a non-competitive mode of inhibition towards adenylyl cyclase. This indicates that the inhibitor does not compete with the substrate, ATP, for binding to the active site of the enzyme. Instead, it is believed to bind to an allosteric site, altering the enzyme's conformation and reducing its catalytic activity.

Broader Pharmacological Activities and Non-Canonical Targets

Beyond its primary role as an adenylyl cyclase inhibitor, this compound has been observed to interact with other components of the cyclic nucleotide signaling pathway.

Modulation of Ion Channels

This compound directly influences cellular excitability through the modulation of specific ion channels. chemicalbook.comscientificlabs.iesigmaaldrich.com This activity is particularly evident in its effects on voltage-dependent potassium channels and the resulting impact on the duration of cellular action potentials. plos.orgscientificlabs.ie

Research has demonstrated that this compound acts as a potent blocker of voltage-dependent potassium (Kv) channels. plos.orgchemicalbook.comscientificlabs.ie In studies conducted on rat pancreatic beta cells, the compound was shown to inhibit Kv channels in a dose-dependent manner. plos.orgplos.org This effect is not a universal characteristic of adenylyl cyclase inhibitors; for instance, another inhibitor, SQ 22536, did not produce a similar blockade of Kv channels, suggesting a distinct mechanism of action for this compound on these channels. researchgate.netplos.org The inhibitory concentration (IC₅₀) for the blockade of Kv channels by MDL-12,330A in rat beta cells was determined to be 7.22 µmol/l. plos.orgsemanticscholar.org

| Parameter | Value | Cell Type | Source |

|---|---|---|---|

| IC₅₀ for Kv Channel Inhibition | 7.22 µmol/l | Rat Pancreatic Beta Cells | plos.orgsemanticscholar.org |

Further illustrating this effect, experiments measuring the mean current density of Kv channels showed a significant reduction in the presence of this compound. plos.orgplos.org

| Condition | Mean Current Density at +70 mV (pA/pF) | Source |

|---|---|---|

| Control | ~135 | plos.orgplos.org |

| MDL-12,330A (10 µM) | ~40 | plos.orgplos.org |

A direct consequence of the blockade of Kv channels is the prolongation of the action potential duration (APD). chemicalbook.comscientificlabs.ie Kv channels are critical for the repolarization phase of the action potential; by inhibiting these channels, this compound delays the return of the cell membrane to its resting potential. plos.org This extension of the APD has been specifically observed in pancreatic beta cells. researchgate.netplos.orgsemanticscholar.org This mechanism contributes to the compound's influence on cellular function, which is independent of its effects on adenylyl cyclase. nih.gov

Regulation of Intracellular Calcium Dynamics

The compound has been identified as a blocker of the slow entry of extracellular calcium into cells. caymanchem.comrndsystems.comtocris.com This action suggests an interaction with calcium channels responsible for a sustained, low-level influx of Ca²⁺ from the extracellular environment.

In addition to blocking slow calcium entry, this compound is also known to inhibit store-operated calcium entry (SOCE). caymanchem.comrndsystems.comtocris.com SOCE is a crucial cellular mechanism for replenishing intracellular calcium stores, such as those in the endoplasmic reticulum, after they have been depleted. nih.gov This influx is mediated by the interaction between STIM proteins (calcium sensors in the endoplasmic reticulum) and Orai channels (calcium channels in the plasma membrane). nih.gov The inhibition of SOCE by this compound represents another point of intervention in cellular calcium signaling pathways. tocris.com

Effects on Membrane Transport Systems

Inhibition of Glycine (B1666218) Transport in Specific Cell Types

This compound has been identified as an inhibitor of glycine transport in specific cell types, an action that is considered a non-specific effect independent of its primary role as an adenylate cyclase inhibitor. nih.govnih.govkjpp.netkoreamed.orgsemanticscholar.org Research has particularly highlighted this inhibitory effect in retinal Müller glial cells. nih.gov

A study investigating the regulation of glycine transport in Müller glial cells from the retina found that MDL-12,330A affected the transport of glycine. nih.gov Müller cells are known to possess two distinct glycine transport systems: a low-affinity system and a high-affinity system identified as GLYT1. nih.gov The high-affinity transporter, GLYT1, is significant as it is co-localized with N-methyl-D-aspartate (NMDA) receptors in the central nervous system. nih.gov Given that glycine is an essential co-agonist at NMDA receptors, the glycine transport system plays a potential role in modulating glutamatergic excitatory transmission. nih.gov

The investigation into the role of cyclic AMP (cAMP) in regulating glycine transport led to the use of MDL-12,330A, a known adenylate cyclase inhibitor. nih.gov However, the study revealed that the observed inhibition of glycine transport by MDL-12,330A was not a consequence of its action on adenylate cyclase. nih.gov The effect was determined to be non-specific and was suggested to be potentially linked to a toxic impact on the Müller cells, which resulted in decreased cell viability. nih.gov This finding underscores the importance of considering such non-specific effects when utilizing MDL-12,330A as a pharmacological tool to study the involvement of cAMP in biological processes. nih.govsemanticscholar.org The research concluded that cAMP does not have a regulatory role in glycine transport in Müller glia. nih.gov

The non-specific inhibition of glycine transport by MDL-12,330A in retinal glial cells is also cited in broader reviews of the compound's off-target effects. nih.govkjpp.netkoreamed.orgjneurosci.orgcore.ac.uk These mentions serve to caution researchers about the compound's multifaceted activities beyond adenylate cyclase inhibition. nih.govkjpp.netkoreamed.orgsemanticscholar.orgresearchgate.netnih.gov

Research Findings on the Inhibition of Glycine Transport by this compound

| Cell Type | Key Finding | Conclusion | Reference |

|---|---|---|---|

| Müller glial cells (retina) | MDL-12,330A inhibits glycine transport. | The effect is non-specific and not related to adenylate cyclase inhibition; may be due to cellular toxicity. | nih.gov |

Investigative Applications in Cellular and Physiological Research

Studies on Cyclic AMP-Dependent Signaling Pathways

MDL-12,330A hydrochloride has been instrumental in elucidating the multifaceted roles of the adenylyl cyclase/cAMP signaling pathway in a variety of cellular processes. By inhibiting the production of cAMP, researchers can investigate the consequences of reduced cAMP levels on downstream cellular events.

Elucidation of Adenylyl Cyclase/cAMP Pathway Roles in Cellular Processes

The primary application of this compound in research is to modulate cellular cAMP levels to understand the pathway's function. As an inhibitor of adenylyl cyclase, it effectively reduces the intracellular concentration of cAMP. tocris.com This intervention allows for the study of cellular functions that are either stimulated or inhibited by this crucial second messenger. For instance, in studies of host cell invasion by Trypanosoma cruzi, the causative agent of Chagas disease, pretreatment of host cells with this compound was shown to decrease the invasion by the parasite. This finding suggests that the parasite may co-opt the host's cAMP signaling pathway to facilitate entry and that inhibiting this pathway can hinder the infection process. apexbt.com

Furthermore, research on pancreatic beta cells has demonstrated that this compound can inhibit the forskolin-induced elevation of cAMP, confirming its role in modulating the AC/cAMP signaling pathway. plos.org This inhibitory effect is crucial for studies aiming to differentiate between cAMP-dependent and independent cellular responses.

Analysis of Downstream Signaling Cascades (e.g., PKA, CREB, Rap1, ERK)

The modulation of cAMP levels by this compound provides a method to investigate its influence on downstream signaling molecules. However, research has shown that its effects can be complex and sometimes indirect.

Protein Kinase A (PKA) and CREB:

In many cellular systems, the effects of cAMP are mediated through Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). Studies have utilized MDL-12,330A to probe this axis. For example, in experiments with N2a cells, an adenylate cyclase inhibitor like MDL-12,330A was shown to abolish the increase in phosphorylated PKA substrates and phosphorylated CREB (pCREB) that was induced by other stimuli. jneurosci.org This demonstrates the compound's utility in confirming the upstream role of adenylyl cyclase in the PKA-CREB pathway.

However, some studies have revealed that in certain contexts, PKA activity can be regulated independently of cAMP. In a study on bone cells under intermittent hypoxia, the response of PKA activity was not significantly affected by MDL-12,330A, suggesting a cAMP-independent mechanism of PKA regulation in that specific physiological setting. nih.gov

Rap1 and ERK:

The effects of MDL-12,330A on other downstream pathways, such as those involving Rap1 and ERK, appear to be less direct. One study evaluating various adenylyl cyclase inhibitors found that MDL-12,330A was not an effective inhibitor of cAMP-dependent reporter gene expression in HEK293 cells, unlike other inhibitors such as SQ22,536. nih.govnih.gov This particular study used other agents to specifically investigate the downstream signaling to CREB (via PKA), Rap1 (via Epac), and ERK, suggesting that MDL-12,330A may not be the ideal tool for dissecting these specific downstream branches in all cell types. nih.govnih.gov Another study on hepatocyte polarization described a cAMP-Epac-MEK-Rap1-LKB1-AMPK pathway, and while it utilized an adenylyl cyclase inhibitor, the specific effects of MDL-12,330A on Rap1 were not the central focus. sigmaaldrich.com

The following table summarizes the observed effects of MDL-12,330A on these signaling cascades in different experimental models.

| Downstream Target | Experimental Model | Observed Effect of MDL-12,330A | Reference |

|---|---|---|---|

| PKA Substrates | N2a cells | Abolished the induced increase in phosphorylation. | jneurosci.org |

| CREB | N2a cells | Abolished the induced increase in phosphorylation. | jneurosci.org |

| PKA Activity | Bone cells (under hypoxia) | No significant effect on the PKA activity response. | nih.gov |

| cAMP-dependent gene expression | HEK293 cells | Ineffective inhibitor compared to other AC inhibitors. | nih.govnih.gov |

Mechanotransduction Mechanisms in Mesenchymal Stem/Stromal Cells

Recent research has implicated cAMP signaling in the process of mechanotransduction, where cells convert mechanical stimuli into biochemical signals. This compound has been used as a tool to investigate the role of adenylyl cyclase in this process in mesenchymal stem/stromal cells (MSCs). researchgate.net Studies have shown that mechanical stimuli, such as fluid shear stress, can lead to an increase in intracellular cAMP in MSCs. Treatment with this compound can block this cAMP signaling, thereby allowing researchers to determine if downstream effects, such as changes in gene expression, are dependent on the adenylyl cyclase/cAMP pathway. researchgate.net For example, the mechanical activation of the Hedgehog (Hh) signaling pathway in MSCs, observed through increased expression of Ptch1 and Gli1, was lost in cells treated with MDL-12,330A, demonstrating that this process is dependent on adenylyl cyclase and cAMP. researchgate.net

Research in Calcium Signaling and Homeostasis

This compound has also found applications in the study of calcium signaling, as it has been shown to affect calcium entry into cells. tocris.com

Investigation of Calcium Entry Pathways

MDL-12,330A has been reported to block slow extracellular and store-operated Ca²⁺ entry into cells. tocris.comcaymanchem.com This has made it a useful, albeit sometimes complex, tool for investigating cellular processes that are dependent on calcium influx. In pancreatic beta cells, for instance, MDL-12,330A was found to potentiate insulin (B600854) secretion by inhibiting voltage-dependent K⁺ (KV) channels, which leads to an increase in intracellular Ca²⁺ levels. plos.orgnih.gov However, this effect was found to be independent of its adenylyl cyclase inhibitory action, highlighting a non-specific effect of the compound that researchers must consider. plos.orgnih.gov This dual action underscores the importance of using appropriate controls and complementary inhibitors to dissect the precise mechanisms at play.

In another study focusing on rat vomeronasal neurons, the urine-induced calcium response was not affected by MDL-12,330A, suggesting that adenylyl cyclase is not involved in this particular signal transduction pathway. researchgate.net This demonstrates the compound's utility in ruling out the involvement of the cAMP pathway in certain calcium-mediated events.

Role in Localized Calcium Transients

While much of the research has focused on global changes in intracellular calcium, the effect of MDL-12,330A on localized calcium transients is an area of investigation. In a study on host cell invasion by Trypanosoma cruzi, it was observed that the parasite could trigger localized calcium transients at the site of attachment. researchgate.net Although this study did not directly use MDL-12,330A to investigate these localized events, the compound's known effects on both cAMP and calcium signaling suggest its potential utility in future studies aimed at understanding the interplay between these two second messenger systems in the generation and regulation of such localized signals. For example, in cardiac sinoatrial nodal pacemaker cells, inhibition of adenylyl cyclase with MDL-12,330A was shown to abrogate spontaneous action potential firing, a process intricately linked to calcium cycling and transients within the cell. nih.gov

The following table presents a summary of the effects of MDL-12,330A on calcium signaling in different cellular contexts.

| Cellular Context | Effect on Calcium Signaling | Mechanism | Reference |

|---|---|---|---|

| Pancreatic Beta Cells | Increased intracellular Ca²⁺ | Inhibition of voltage-dependent K⁺ channels (AC-independent) | plos.orgnih.gov |

| Rat Vomeronasal Neurons | No effect on urine-induced Ca²⁺ response | Indicates AC is not involved in this pathway | researchgate.net |

| Cardiac Sinoatrial Nodal Pacemaker Cells | Abrogation of spontaneous action potential firing (linked to Ca²⁺ cycling) | Inhibition of Ca²⁺-activated adenylyl cyclases | nih.gov |

Impact on Specialized Cellular Functions

This compound, a well-documented adenylyl cyclase inhibitor, has been instrumental in elucidating a variety of cellular and physiological processes. caymanchem.comguidetopharmacology.org Its application in research extends beyond its primary inhibitory function, revealing complex interactions with other cellular components and pathways. This article explores the investigative applications of this compound in specialized cellular functions, focusing on its impact on pancreatic beta-cells, inflammatory responses, and its emerging role in cancer research.

Modulatory Effects on Inflammatory and Immune Responses

This compound has been a valuable pharmacological tool for dissecting the molecular mechanisms underlying the control of inflammation, particularly within the cholinergic anti-inflammatory pathway. This pathway involves the vagus nerve and its principal neurotransmitter, acetylcholine (B1216132), which can dampen inflammatory responses by interacting with α7 nicotinic acetylcholine receptors (α7nAChR) on macrophages. nih.gov

In macrophages, the activation of α7nAChR by cholinergic ligands like acetylcholine or choline (B1196258) can suppress the production of pro-inflammatory cytokines, most notably tumor necrosis factor (TNF). nih.gov Studies using the macrophage-like cell line RAW 264.7 have demonstrated that MDL-12,330A can prevent this cholinergic inhibition of endotoxin-induced TNF expression. nih.gov When these cells were pre-treated with MDL-12,330A, the subsequent addition of choline failed to suppress TNF mRNA levels following stimulation with endotoxin (B1171834) (LPS). nih.gov This abrogation of the inhibitory effect by MDL-12,330A strongly indicates that the synthesis of cAMP by adenylyl cyclase is a critical step in the α7nAChR-mediated anti-inflammatory signaling cascade. nih.gov

Further investigation has identified a specific isoform of adenylyl cyclase, Adenylyl Cyclase 6 (AC6), as a key player in this process. nih.gov The α7nAChR has been shown to interact with AC6. nih.gov The functional importance of this interaction is highlighted by experiments where knocking down AC6 using siRNA abolished the cholinergic suppression of TNF release, mirroring the effect seen with the pharmacological inhibition by MDL-12,330A. nih.gov

The proposed mechanism suggests that α7nAChR activation stimulates AC6, leading to an increase in intracellular cAMP. nih.gov This rise in cAMP promotes the phosphorylation of the cAMP response element-binding protein (CREB), which in turn enhances the expression of c-FOS. nih.gov The transcription factor c-FOS is then involved in the subsequent inhibition of NF-κB-mediated TNF transcription. nih.gov The observation that MDL-12,330A blocks this entire cascade underscores its utility in confirming the essential role of the AC-cAMP axis in the neural regulation of innate immune responses. nih.gov

Antitumor Activities in Carcinoma Cell Lines

Beyond its classical role as an AC inhibitor, MDL-12,330A has demonstrated novel antitumor activities in gastric carcinoma (GC) cell lines. nih.govnih.gov These effects appear to be independent of its action on adenylyl cyclase, as other AC inhibitors like NB001 and NKY80 did not produce similar results. nih.gov

In human gastric cancer cells, MDL-12,330A reduces cell viability and induces cell death in a manner that is dependent on its concentration. nih.govnih.gov At moderate concentrations (around 20 µM), the primary mode of cell death is apoptosis. nih.govnih.gov However, at concentrations exceeding 20 µM, there is a notable increase in non-apoptotic forms of cell death. nih.govnih.gov

The apoptotic mechanism induced by lower concentrations of MDL-12,330A is at least partially mediated by the upregulation of Death Receptor 5 (DR5). nih.gov This upregulation is linked to an endoplasmic reticulum (ER) stress response, involving the transcription factor CHOP. nih.gov The induction of DR5 by MDL-12,330A is significant because DR5 is a key receptor for the TNF-related apoptosis-inducing ligand (TRAIL), a promising agent for cancer therapy that can selectively kill transformed cells. nih.gov

Crucially, low concentrations of MDL-12,330A have been shown to effectively sensitize gastric cancer cells to TRAIL-induced apoptosis. nih.govnih.gov Pre-treatment with MDL-12,330A significantly enhanced the apoptotic effects of recombinant human TRAIL (rhTRAIL) and reduced the ability of cancer cells to form colonies. nih.govresearchgate.net This suggests a potential role for MDL-12,330A as a sensitizer (B1316253) in TRAIL-based cancer therapies. nih.govnih.gov

| MDL-12,330A Concentration | Primary Effect on Cell Viability | Dominant Cell Death Mechanism | Key Molecular Events | Reference |

|---|---|---|---|---|

| ~10 µM | Reduced cell viability | Apoptosis | CHOP-mediated DR5 upregulation | nih.gov |

| ~20 µM | Further reduction in cell viability | Mainly Apoptosis | Involvement of pathways beyond DR5 upregulation | nih.govnih.gov |

| >20 µM | Significant reduction in cell viability | Increased Non-Apoptotic Cell Death | Not fully elucidated | nih.govnih.gov |

| 5-10 µM (in combination) | Enhances rhTRAIL-induced cytotoxicity | Apoptosis | Sensitizes cells to TRAIL via DR5 | nih.govresearchgate.net |

Upregulation of Death Receptor 5 (DR5) Expression

This compound has been identified as an agent capable of upregulating Death Receptor 5 (DR5), a critical component of the extrinsic apoptosis pathway. Research has demonstrated that in gastric carcinoma (GC) cell lines, MDL-12,330A significantly increases the expression of DR5. asm.org This upregulation is mediated by the transcription factor C/EBP homologous protein (CHOP). asm.orgnih.gov Studies indicate that MDL-12,330A induces endoplasmic reticulum (ER) stress, which in turn activates CHOP, leading to its binding to the DR5 promoter and subsequent elevation of DR5 expression. asm.org This mechanism is a key factor in the compound's ability to induce apoptosis in cancer cells. At moderate concentrations (approximately 20 µM), the apoptotic effect in GC cells is principally mediated by DR5 upregulation. asm.orgnih.gov However, at higher concentrations, other apoptotic pathways appear to be involved. asm.org

TRAIL-Sensitizing Effects on Cancer Cells

A significant application of MDL-12,330A in oncological research is its ability to sensitize cancer cells to Tumor Necrosis Factor (TNF)-Related Apoptosis-Inducing Ligand (TRAIL). asm.orgnih.gov Gastric cancer cells, which often exhibit resistance to TRAIL, become more susceptible to its apoptotic effects when treated with MDL-12,330A. benthamscience.com The upregulation of DR5 by MDL-12,330A is the primary mechanism behind this sensitization. asm.orgnih.gov

In laboratory studies, pretreatment of gastric cancer cell lines with low concentrations of MDL-12,330A markedly enhanced the apoptosis induced by recombinant human TRAIL (rhTRAIL). asm.orgnih.govbenthamscience.com This combined treatment not only increased apoptosis but also significantly reduced the clonogenic activity of the cancer cells, which measures the ability of a single cell to form a colony. asm.orgbenthamscience.com These findings suggest that MDL-12,330A can act as a potent TRAIL-sensitizer, potentially offering a novel strategy for targeting gastric cancer. asm.orgnih.gov

Table 1: Effect of MDL-12,330A on rhTRAIL-Mediated Apoptosis in Gastric Cancer (GC) Cells

Cell Line Treatment Observed Effect Reference SNU601 & SNU638 MDL-12,330A (5 µM or 10 µM) pretreatment followed by rhTRAIL (5 or 10 ng/mL) Significantly increased rhTRAIL-mediated apoptosis compared to rhTRAIL alone. [ benthamscience.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEJP_Zc1LdzOA91lVY9Cc8e2CNZXTcxbN7rcP3UQfvN1JuydvcoR2rof1FLVdt0Ceoaol4BP-nRIB8TFFblOUOcK5geBucLsAPciyV5EQUjfHX_pJLtrKFVkeD9-J6wTo9E9sACAIM%3D)] Gastric Cancer Cells Low-dose MDL-12,330A combined with rhTRAIL Markedly enhanced rhTRAIL-induced apoptosis. [ asm.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHROKitq-fewRV9ynCJhnXqkEXtibaR8HRUwxH8PDt_qURUrpHazR5jEOoOKoQPyn25cR3Wr-XxMNXnwCBc5AsRJFHe04-khIB4xvx3CVLGgcbw0Selv2aysAJhChKYdi9c41xndrQCuZLbdkI_8PLj7nLYe4qy9A%3D%3D)] Gastric Cancer Cells Low-dose MDL-12,330A combined with rhTRAIL Reduced the clonogenicity of rhTRAIL-exposed cells. [ benthamscience.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEJP_Zc1LdzOA91lVY9Cc8e2CNZXTcxbN7rcP3UQfvN1JuydvcoR2rof1FLVdt0Ceoaol4BP-nRIB8TFFblOUOcK5geBucLsAPciyV5EQUjfHX_pJLtrKFVkeD9-J6wTo9E9sACAIM%3D)]

Cardiovascular System Regulation

Modulation of Cardiac Sympathetic Afferent Reflex (CSAR) in Hypertensive Models

MDL-12,330A has been utilized in cardiovascular research to investigate the signaling pathways that regulate the Cardiac Sympathetic Afferent Reflex (CSAR), a sympathoexcitatory reflex that is enhanced in hypertension. nih.govplos.org In renovascular hypertensive rat models, the enhancement of CSAR contributes to sympathetic excitation. nih.gov Studies have shown that the effects of angiotensin-(1-7) in the rostral ventrolateral medulla (RVLM), a key brain region for cardiovascular control, include the enhancement of CSAR. nih.govplos.org The administration of MDL-12,330A, an adenylyl cyclase inhibitor, into the RVLM was found to block this angiotensin-(1-7)-induced enhancement of the CSAR. nih.govplos.org This demonstrates the involvement of the adenylyl cyclase/cAMP pathway in the modulation of this critical reflex in hypertensive states. nih.govresearchgate.net

Influence on Sympathetic Outflow and Blood Pressure

Consistent with its effects on the CSAR, MDL-12,330A has been shown to influence sympathetic outflow and blood pressure in hypertensive models. nih.gov The central nervous system plays a crucial role in modulating peripheral sympathetic activity, a key factor in blood pressure regulation. frontiersin.org In renovascular hypertensive rats, microinjection of MDL-12,330A into the RVLM decreased both renal sympathetic nerve activity (an indicator of sympathetic outflow) and mean arterial pressure. nih.govplos.org This effect highlights the role of the central cAMP-PKA signaling pathway in maintaining the heightened sympathetic activation and high blood pressure observed in this hypertension model. nih.govresearchgate.net By inhibiting adenylyl cyclase, MDL-12,330A helps to elucidate the molecular underpinnings of central sympathetic regulation.

Table 2: Effects of MDL-12,330A on Cardiovascular Parameters in Renovascular Hypertensive Rats

Parameter MDL-12,330A Administration Site Observed Effect Reference Cardiac Sympathetic Afferent Reflex (CSAR) Rostral Ventrolateral Medulla (RVLM) Inhibited the enhanced CSAR. [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE39uNgqa0rFaeHV3XddLzpfkDCaHI5noGdJAzPqoeDxjrBlwiwfr8pZ2FmNCtYuHTKQP2jzR-vh0AZtMHb-vyumZGvKP4TuUwzXBDQYwSv_LtKL1eEqEd2lmaXnvhquwXDAe8%3D)][ plos.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFxds7-2c9VEYxO8kMi-RgNhCXxUznP-KRXOHxRjAxe_lrMjUFpRjaXXJYzvWLpOmGiKfM1AqLWUlLeyTneQbIVpnbpODfYXOYx8fYwMJxAHfZNTQxNvighGVj8Tpqxr19_1g3sKM-P8t71FOZ33GFtammL4J6EdWbR3IOwhJbDZ1hFd1U%3D)] Renal Sympathetic Nerve Activity (RSNA) Rostral Ventrolateral Medulla (RVLM) Decreased RSNA. [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE39uNgqa0rFaeHV3XddLzpfkDCaHI5noGdJAzPqoeDxjrBlwiwfr8pZ2FmNCtYuHTKQP2jzR-vh0AZtMHb-vyumZGvKP4TuUwzXBDQYwSv_LtKL1eEqEd2lmaXnvhquwXDAe8%3D)][ plos.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFxds7-2c9VEYxO8kMi-RgNhCXxUznP-KRXOHxRjAxe_lrMjUFpRjaXXJYzvWLpOmGiKfM1AqLWUlLeyTneQbIVpnbpODfYXOYx8fYwMJxAHfZNTQxNvighGVj8Tpqxr19_1g3sKM-P8t71FOZ33GFtammL4J6EdWbR3IOwhJbDZ1hFd1U%3D)] Mean Arterial Pressure (MAP) Rostral Ventrolateral Medulla (RVLM) Decreased MAP. [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE39uNgqa0rFaeHV3XddLzpfkDCaHI5noGdJAzPqoeDxjrBlwiwfr8pZ2FmNCtYuHTKQP2jzR-vh0AZtMHb-vyumZGvKP4TuUwzXBDQYwSv_LtKL1eEqEd2lmaXnvhquwXDAe8%3D)][ plos.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFxds7-2c9VEYxO8kMi-RgNhCXxUznP-KRXOHxRjAxe_lrMjUFpRjaXXJYzvWLpOmGiKfM1AqLWUlLeyTneQbIVpnbpODfYXOYx8fYwMJxAHfZNTQxNvighGVj8Tpqxr19_1g3sKM-P8t71FOZ33GFtammL4J6EdWbR3IOwhJbDZ1hFd1U%3D)]

Investigation of Vasodilation Mechanisms and Cyclic Nucleotide Involvement

MDL-12,330A is a valuable tool for studying the mechanisms of vasodilation, particularly the role of cyclic nucleotides like cAMP and cGMP. nih.gov These second messengers are central to mediating the relaxation of vascular smooth muscle. nih.gov In studies on rat coronary arteries, the vasodilatory effect of certain compounds was found to be significantly diminished by MDL-12,330A. This indicates that the vasodilation mechanism of those compounds involves the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels. By inhibiting this enzyme, MDL-12,330A helps confirm the participation of the cAMP pathway in the observed vascular response.

Host-Parasite Interactions and Cell Invasion Mechanisms (e.g., Trypanosoma cruzi)

The role of host cell signaling pathways is critical in the invasion process of intracellular parasites like Trypanosoma cruzi, the causative agent of Chagas disease. Research has shown that the invasion of host cells by T. cruzi involves the activation of host adenylyl cyclase and a subsequent rise in cAMP levels. To investigate the importance of this pathway, MDL-12,330A has been employed as a research tool. Studies on NRK fibroblasts demonstrated that pretreatment of the host cells with MDL-12,330A, an adenylyl cyclase inhibitor, led to a reduction in the invasion by T. cruzi trypomastigotes. This finding suggests that the host's cAMP signaling pathway plays a significant role in facilitating the parasite's entry into the cell.

Table 3: Chemical Compounds Mentioned

Compound Name This compound Angiotensin-(1-7) dibutyryl-cAMP H-89 rhTRAIL (recombinant human TRAIL) SQ22536 rp-adenosine-3',5'-cyclic monophosphorothionate A-779

Pharmacological Profiling of Adenylate Cyclases in Model Organisms (e.g., Dictyostelium)

The social amoeba Dictyostelium discoideum is a valuable model organism for studying cellular signaling, in part due to the crucial roles of cyclic AMP (cAMP) in its life cycle. The production of cAMP is managed by three distinct adenylate cyclases (ACs): ACA, ACB, and ACG. To dissect the specific functions of these enzymes, researchers employ pharmacological inhibitors. This compound has been utilized in the systematic pharmacological profiling of these enzymes. nih.govnih.gov

In a study designed to identify specific inhibitors for each of the Dictyostelium adenylate cyclases, MDL-12,330A was tested for its effects on the activity of ACA, ACB, and ACG in cell lysates. The research found that MDL-12,330A was an effective inhibitor of all three enzymes. nih.gov However, it did not show specificity for any particular one. The compound inhibited ACA, ACB, and ACG with IC50 values ranging between 0.3 and 0.9 mM. nih.gov This lack of specificity contrasts with other compounds tested in the same study, such as Tyrphostin A25 and SQ22536, which demonstrated selective inhibition of ACG and ACA, respectively. nih.govnih.gov The findings indicate that while MDL-12,330A can be used to broadly inhibit adenylate cyclase activity in Dictyostelium, it is not suitable for studies requiring the targeted inhibition of a single, specific adenylate cyclase isoform. nih.gov

Table 1: Effect of this compound on Dictyostelium Adenylate Cyclases

| Enzyme Target | Organism | Assay Condition | Observed Effect | IC50 Value |

|---|---|---|---|---|

| Adenylate Cyclase A (ACA) | Dictyostelium discoideum | Cell Lysate | Inhibition | 0.3 - 0.9 mM |

| Adenylate Cyclase B (ACB) | Dictyostelium discoideum | Cell Lysate | Inhibition | 0.3 - 0.9 mM |

Studies on Protein Localization and Cellular Translocation (e.g., MoSom1)

This compound serves as a tool to investigate signaling pathways that influence the subcellular localization of proteins. A key example is its use in studying MoSom1, a transcriptional regulator essential for infection-related development in the rice blast fungus, Magnaporthe oryzae. nih.gov The cAMP-dependent protein kinase A (PKA) signaling pathway is crucial for the pathogenicity of this fungus, and understanding the downstream targets of this pathway, like MoSom1, is a key area of research. nih.gov

Normally, a MoSom1-Green Fluorescent Protein (GFP) fusion protein is observed to be localized in the nucleus of fungal cells. nih.gov To determine if the cAMP/PKA pathway is involved in this nuclear localization, researchers treated the fungal cells with the adenylate cyclase inhibitor MDL-12,330A. The study found that at high concentrations, MDL-12,330A treatment resulted in a noticeable accumulation of the MoSom1-GFP fusion protein in the cytoplasm. nih.gov This suggests that the inhibition of adenylate cyclase, and the subsequent reduction in cAMP levels, interferes with the proper nuclear translocation of MoSom1. These results provide evidence that the phosphorylation of MoSom1 by the cAMP-activated PKA may be an important step for its localization to the nucleus, where it carries out its function as a transcriptional regulator. nih.gov

Table 2: Effect of this compound on MoSom1-GFP Localization

| Compound/Condition | Concentration | Organism | Observed MoSom1-GFP Localization | Implied Pathway |

|---|---|---|---|---|

| DMSO (Control) | 0.8% (V/V) | Magnaporthe oryzae | Primarily Nucleus | Normal cAMP/PKA signaling |

| MDL-12,330A | 25 µg/ml | Magnaporthe oryzae | Primarily Nucleus | Partial AC Inhibition |

Methodological Approaches and Experimental Design

In Vitro Enzymatic Assays for Adenylyl Cyclase Activity

In vitro assays are fundamental for directly assessing the inhibitory effect of MDL-12,330A on its primary target, adenylyl cyclase (AC). These cell-free systems allow for the precise measurement of enzyme activity without the confounding variables of cellular transport, metabolism, or off-target effects.

MDL-12,330A has been characterized as a potent, irreversible inhibitor of adenylyl cyclase in cell-free preparations, such as those derived from rat liver membranes merckmillipore.comnih.gov. These membrane preparations are rich in adenylyl cyclase and serve as a standard model for studying the direct interaction between the inhibitor and the enzyme. By isolating the enzyme in this manner, researchers can quantify the reduction in cAMP synthesis from its substrate, adenosine (B11128) triphosphate (ATP), upon the addition of MDL-12,330A. This approach confirms the compound's direct inhibitory action on the enzyme itself nih.govsigmaaldrich.com.

The study of enzyme kinetics provides quantitative insights into the efficiency and nature of enzyme inhibition wikipedia.org. While detailed kinetic studies for MDL-12,330A are specific to the experimental setup, it is widely used as a tool to probe the kinetics of cAMP-dependent pathways frontiersin.orgbiorxiv.org. In studies on gastric cancer cell lines, the reported IC50 for the inhibition of adenylyl cyclase was approximately 250 µM nih.gov. However, other biological effects were observed at much lower concentrations (10-20 µM), suggesting mechanisms of action beyond direct AC inhibition in certain contexts nih.gov. In studies of rat pancreatic beta cells, an IC50 of 7.22 µmol/l was observed for the inhibition of voltage-dependent K+ (KV) channels, an effect independent of its action on adenylyl cyclase plos.org.

| Parameter | Value | System | Reference |

| IC50 (Adenylyl Cyclase) | ~250 µM | Gastric Cancer Cells | nih.gov |

| IC50 (KV Channels) | 7.22 µmol/l | Rat Pancreatic Beta Cells | plos.org |

Cell-Based Assays and Cellular Models

Cell-based assays are crucial for understanding how MDL-12,330A affects cellular signaling and function within a living system. These models bridge the gap between biochemical assays and whole-organism studies.

MDL-12,330A has been utilized in a diverse array of cultured cell lines to investigate the role of the AC/cAMP pathway in various cellular processes.

Pancreatic Beta-cells: In rat pancreatic beta cells, MDL-12,330A was found to potentiate glucose-stimulated insulin (B600854) secretion plos.orgnih.gov. This effect, however, was not due to AC inhibition but rather to the blockade of voltage-dependent K+ (KV) channels, leading to prolonged action potentials and increased intracellular Ca2+ plos.orgnih.gov. Another AC inhibitor, SQ 22536, did not produce the same effects, highlighting a distinct, non-specific action of MDL-12,330A in this cell type plos.org. The compound was also shown to block the action of ATP on exocytosis, an effect that could be prevented by the inclusion of cAMP in the patch pipette, suggesting a link to the AC/cAMP pathway in that specific context diabetesjournals.org.

Gastric Cancer Cell Lines: In human gastric carcinoma cell lines (e.g., SNU601, SNU638, AGS), MDL-12,330A demonstrated a novel antitumor activity by reducing cell viability and inducing apoptosis nih.govresearchgate.net. This effect was observed at concentrations lower than its IC50 for AC inhibition nih.gov. Furthermore, low concentrations of MDL-12,330A enhanced apoptosis induced by tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL) nih.govresearchgate.net.

HEK293 Cells: In Human Embryonic Kidney 293 (HEK293) cells, MDL-12,330A was found to be ineffective at inhibiting cAMP-dependent reporter gene induction, in contrast to other AC inhibitors like SQ22,536 and 2′,5′-dideoxyadenosine nih.govnih.gov.

RAW 264.7 Cells: The RAW 264.7 macrophage cell line is a standard model for studying inflammation and immune response, often involving cAMP signaling bcrj.org.brisciii.es. These cells are used in co-culture models with pancreatic cancer cells to study tumor-promoting macrophage polarization nih.gov. While specific studies detailing the direct application of MDL-12,330A in RAW 264.7 cells were not prominent in the searched literature, this cell line represents a relevant model for future investigations into the compound's effects on immune cell function.

| Cell Line | Key Finding with MDL-12,330A | Proposed Mechanism | Reference |

| Pancreatic Beta-cells | Potentiated insulin secretion | Inhibition of KV channels, not AC inhibition | plos.orgnih.gov |

| Gastric Cancer Cells | Reduced cell viability, induced apoptosis | Antitumor activity, sensitizer (B1316253) to TRAIL | nih.govresearchgate.net |

| HEK293 Cells | Ineffective as an AC inhibitor in reporter assays | Did not inhibit cAMP-dependent reporter gene | nih.govnih.gov |

Reporter gene assays are powerful tools for monitoring the activity of specific signaling pathways nottingham.ac.uk. In the context of cAMP signaling, a common approach is to use a reporter gene (like luciferase) under the control of a cAMP response element (CRE). Activation of the AC/cAMP/PKA pathway leads to the phosphorylation of CREB (CRE-binding protein), which then drives the expression of the reporter gene nih.gov.

Studies utilizing a CRE-based reporter gene in HEK293 cells found that MDL-12,330A was not an effective inhibitor of AC activity stimulated by forskolin (B1673556) nih.govnih.gov. This contrasts with other compounds like SQ22,536 and 2′,5′-dideoxyadenosine, which did inhibit the reporter gene expression effectively nih.govnih.gov. These findings suggest that in certain cellular systems or under specific experimental conditions, the effects of MDL-12,330A may be independent of the canonical cAMP/PKA/CREB signaling axis, or that its efficacy as an AC inhibitor is cell-type dependent researchgate.net.

Ex Vivo and In Vivo Physiological Investigations

Ex vivo and in vivo studies are essential for understanding the physiological relevance of a compound's effects in a more integrated biological system.

In the context of neuroscience, MDL-12,330A has been used to probe the role of cAMP signaling in circadian rhythms. As a potent and irreversible inhibitor of adenylyl cyclase, it can reduce cAMP concentrations to basal levels oxfordre.com. Prolonged exposure to MDL-12,330A in preparations of the suprachiasmatic nucleus (SCN), the master circadian clock, was shown to suppress and desynchronize the transcriptional cycles of SCN cells, demonstrating the critical role of cAMP signaling in maintaining circadian synchrony oxfordre.com. Non-selective inhibition of adenylyl cyclase with MDL-12,330A has also been shown to decrease the basal activity in mouse right atria, highlighting its use in cardiovascular research frontiersin.org.

Use in Tissue Preparations (e.g., Aortic Rings, Kidney Preparations)

In vitro tissue preparations have been instrumental in elucidating the direct effects of MDL-12,330A hydrochloride on specific tissues, independent of systemic physiological responses.

Studies utilizing rat aortic rings have demonstrated that this compound can influence vascular tone. For instance, its application has been shown to diminish the vasorelaxant effects of certain compounds, suggesting an interaction with the adenylyl cyclase pathway in the vascular smooth muscle. nih.gov In some experimental setups, the vasorelaxant effects of other agents were found to be resistant to MDL-12,330A, indicating that their mechanism of action is independent of adenylyl cyclase activation. nih.gov The compound's influence on contractions induced by phenylephrine (B352888) has been a key area of investigation in these aortic ring preparations. nih.gov

In kidney preparations from rats and mice, MDL-12,330A has been shown to inhibit both cyclic AMP (cAMP) and cyclic GMP (cGMP) phosphodiesterase activities. sigmaaldrich.com The inhibition of the low Km forms of cAMP phosphodiesterase in mouse kidney homogenates was characterized as non-competitive. sigmaaldrich.com Furthermore, MDL-12,330A was observed to inhibit both basal and stimulated adenylate cyclase activity in kidney preparations from multiple species. sigmaaldrich.com These findings in kidney tissues highlight the compound's dual action on both the synthesis and degradation of cyclic nucleotides.

| Tissue Preparation | Experimental Model | Observed Effect of this compound | Reference |

|---|---|---|---|

| Rat Aortic Rings | Phenylephrine-induced contractions | Reduced the ability of NPP to relax contractions. | nih.gov |

| Rat and Mouse Kidney | Homogenates and intact renal tubules | Inhibited cAMP and cGMP phosphodiesterase activities; Inhibited basal and stimulated adenylate cyclase activity. | sigmaaldrich.com |

Application in Animal Models for Systemic Effects (e.g., Renovascular Hypertensive Rats, Mice)

The systemic effects of this compound have been extensively studied in animal models of hypertension, providing valuable insights into its potential role in cardiovascular regulation.

A prominent model utilized in this research is the two-kidney, one-clip (2K1C) renovascular hypertensive rat. In these animals, microinjection of MDL-12,330A into the rostral ventrolateral medulla (RVLM), a critical brain region for blood pressure control, has been shown to decrease renal sympathetic nerve activity and mean arterial pressure. nih.govsigmaaldrich.com These effects suggest that the compound can modulate sympathetic outflow and blood pressure in a hypertensive state. nih.govsigmaaldrich.com

In mice, MDL-12,330A has been used to investigate the role of Gαs protein signaling in lipopolysaccharide-induced despair-like behavior. Intra-BNST (bed nucleus of the stria terminalis) injection of MDL-12,330A did not affect the LPS-induced increase in immobility time, suggesting that Gαs protein signaling in this brain region does not regulate this specific behavior. aimspress.com While not a direct measure of systemic blood pressure, this study demonstrates the application of MDL-12,330A in murine models to dissect specific signaling pathways.

| Animal Model | Experimental Condition | Key Finding with this compound | Reference |

|---|---|---|---|

| Renovascular Hypertensive Rats (2K1C) | Microinjection into the Rostral Ventrolateral Medulla (RVLM) | Decreased renal sympathetic nerve activity and mean arterial pressure. | nih.govsigmaaldrich.com |

| Mice | Intra-BNST injection in a model of LPS-induced despair-like behavior | Did not affect the LPS-induced increase in immobility time. | aimspress.com |

Comparative Pharmacological Analyses with Other Cyclic Nucleotide Modulators

To better understand the specificity and mechanism of action of this compound, it has been frequently compared with other modulators of the cyclic nucleotide signaling pathway.

In studies on renovascular hypertensive rats, the effects of MDL-12,330A were compared with another adenylyl cyclase inhibitor, SQ22536, and protein kinase A (PKA) inhibitors like Rp-cAMP and H-89. nih.govsigmaaldrich.com It was observed that MDL-12,330A produced similar effects to SQ22536 and the PKA inhibitors, suggesting a common pathway of action through the inhibition of the cAMP-PKA signaling cascade. nih.govsigmaaldrich.com

However, in other experimental systems, such as pancreatic beta cells, MDL-12,330A exhibited effects that were distinct from SQ 22536. While both compounds inhibited forskolin-induced elevation of cAMP, only MDL-12,330A potentiated insulin secretion and prolonged action potential durations. plos.org This suggests that MDL-12,330A may have off-target effects independent of its adenylyl cyclase inhibitory activity in certain cell types. plos.org Specifically, it has been shown to inhibit voltage-dependent K+ (KV) channels, an effect not observed with SQ 22536. caymanchem.com

Furthermore, comparative studies have evaluated the efficacy of MDL-12,330A against different isoforms of adenylyl cyclase. It has been noted that MDL-12,330A may not fully inhibit transmembrane adenylyl cyclase (tmAC)-dependent cAMP generation at certain concentrations. nih.gov

| Compared Compound | Experimental System | Comparative Finding | Reference |

|---|---|---|---|

| SQ22536, Rp-cAMP, H-89 | Renovascular Hypertensive Rats | Produced similar effects in decreasing renal sympathetic nerve activity and mean arterial pressure. | nih.govsigmaaldrich.com |

| SQ 22536 | Pancreatic Beta Cells | MDL-12,330A potentiated insulin secretion and prolonged action potential duration, while SQ 22536 did not. | plos.org |

| Forskolin | Pancreatic Islets | Both MDL-12,330A and SQ 22536 markedly inhibited forskolin-induced elevation of cAMP. | plos.org |

Integration with Molecular Biology Techniques (e.g., siRNA for Gene Knockdown)

The integration of this compound with molecular biology techniques, particularly siRNA-mediated gene knockdown, has provided a powerful approach to dissect the role of specific proteins in the signaling pathways affected by this compound.

In studies investigating the cholinergic inhibition of TNF-α expression, MDL-12,330A was used in conjunction with siRNA targeting adenylyl cyclase 6 (AC6). The results demonstrated that the choline-mediated suppression of TNF-α mRNA was significantly reduced in the presence of MDL-12,330A. nih.gov Furthermore, knockdown of AC6 using siRNA abolished the choline-dependent reduction of TNF-α mRNA, indicating that AC6 is a required component of this anti-inflammatory pathway. nih.gov

These studies exemplify how the use of MDL-12,330A as a general adenylyl cyclase inhibitor, combined with the specific gene silencing capabilities of siRNA, allows for a more precise delineation of the roles of individual adenylyl cyclase isoforms in cellular processes.

Future Research Directions for this compound: A Roadmap for Scientific Inquiry

This compound, a well-established inhibitor of adenylyl cyclase (AC), continues to be a valuable tool in cellular signaling research. By blocking the synthesis of the ubiquitous second messenger cyclic AMP (cAMP), it has helped to elucidate the role of the AC/cAMP pathway in a myriad of physiological processes. However, as our understanding of cellular signaling becomes more nuanced, the future utility of this compound lies in more sophisticated and targeted research strategies. This article outlines key future directions for research involving this compound, focusing on isoform-specific inhibition, characterization of off-target effects, advanced experimental designs, investigation of compound interactions, and expansion into novel biological systems.

Q & A

Q. What is the primary mechanism by which MDL-12,330A hydrochloride potentiates insulin secretion in pancreatic β-cells?

MDL-12,330A enhances insulin secretion by inhibiting voltage-dependent K⁺ (Kv) channels, prolonging action potential duration (APD), which elevates intracellular Ca²⁺ ([Ca²⁺]i) levels. This mechanism is independent of its adenylate cyclase (AC) inhibitory role, as demonstrated by the lack of similar effects with other AC inhibitors like SQ 22536 or PKA/Epac inhibitors . Key methodologies include patch-clamp recordings to measure Kv currents and Ca²⁺ fluorescence imaging to track [Ca²⁺]i dynamics.

Q. How can patch-clamp electrophysiology be used to validate Kv channel inhibition by MDL-12,330A?

In current-clamp mode, apply 4 ms, 150 pA current pulses to β-cells to elicit action potentials. Measure APD as the time from depolarization onset to repolarization within ±10 mV of resting potential. MDL-12,330A treatment significantly prolongs APD (e.g., from 18.5 ± 2.1 ms to 48.4 ± 5.7 ms), confirming Kv blockade. Voltage-clamp recordings of outward K⁺ currents further quantify inhibition, with data analyzed using software like Pulsefit and SigmaPlot .

Q. What experimental controls are critical when studying AC/cAMP signaling with MDL-12,330A?

Include parallel experiments with:

- SQ 22536 : A structurally distinct AC inhibitor to differentiate AC-specific effects.

- H89 (PKA inhibitor) and ESI-09 (Epac inhibitor) : To rule out downstream cAMP effector pathways.

- DMSO vehicle controls : MDL-12,330A is often dissolved in DMSO, which can independently modulate cellular processes at high concentrations .

Advanced Research Questions

Q. Why does MDL-12,330A enhance insulin secretion, while SQ 22536 does not, despite both inhibiting AC?

MDL-12,330A’s off-target Kv channel blockade drives APD prolongation and [Ca²⁺]i elevation, which SQ 22536 lacks. This discrepancy highlights the importance of validating AC inhibitors for non-specific effects. For example, MDL-12,330A inhibits Kv currents by ~60% at 10 µM, whereas SQ 22536 shows no Kv modulation .

Q. How does MDL-12,330A affect ADCY gene expression and proliferation in fumarate hydratase (FH)-deficient cancer cells?

In UOK262 (FH-deficient) cells, MDL-12,330A reduces ADCY expression and suppresses proliferation in a dose-dependent manner (e.g., cell viability drops to 40% at 200 µM). In contrast, FH-reconstituted UOK262pFH cells show minimal ADCY changes and resistance to MDL-12,330A, suggesting context-dependent AC regulation in tumorigenesis .

Q. How should researchers address contradictory reports of MDL-12,330A’s effects on Ca²⁺ channels?

Cell-type specificity must be considered. In β-cells, MDL-12,330A does not alter Ca²⁺ currents, but in pituitary cells, it inhibits Ca²⁺ entry. Validate findings using:

Q. Can MDL-12,330A’s non-specific effects explain its role in fungal morphogenesis studies?

In Magnaporthe oryzae, MDL-12,330A (200 µg/ml) redistributes MoSom1 transcription factor from the nucleus to cytoplasm, independent of AC inhibition. This effect requires DMSO concentration controls (0.8% v/v) to exclude solvent artifacts .

Q. Why does MDL-12,330A fail to modulate lactic acid’s anti-inflammatory effects in macrophages?

Lactic acid suppresses pro-inflammatory responses via histone acetylation, not AC/cAMP pathways. MDL-12,330A’s inability to reverse this effect (e.g., no change in TNF-α/IL-6 levels) confirms cAMP-independent mechanisms in inflammatory signaling .

Methodological Considerations

Q. How to design experiments isolating AC inhibition from Kv blockade in MDL-12,330A studies?

- Pharmacological profiling : Compare MDL-12,330A with Kv-specific inhibitors (e.g., tetraethylammonium) and AC-specific inhibitors (SQ 22536).

- Genetic models : Use β-cells with Kv channel knockouts or AC knockdowns.

- Dose-response analysis : MDL-12,330A’s AC inhibition (IC₅₀ ~10 µM) overlaps with Kv blockade, requiring careful titration .

Q. How to resolve discrepancies in MDL-12,330A’s reported effects across studies?

Cross-validate findings using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.